![molecular formula C14H11N3O B5436126 3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)
3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
“3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It consists of a pyridine ring attached to an oxadiazole ring, which in turn is substituted with a 2-methylphenyl group . The 1,2,4-oxadiazole moiety is a five-membered heterocyclic scaffold containing an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the use of nitrogen- and oxygen-containing scaffolds . One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . This results in the formation of 2-substituted pyridines or 2-substituted pyridine N-oxides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to an oxadiazole ring, which is further substituted with a 2-methylphenyl group . The oxadiazole ring is a five-membered heterocyclic scaffold containing an oxygen and two nitrogen atoms . The presence of these heteroatoms imparts the molecule with hydrogen bond acceptor properties .properties
IUPAC Name |
5-(2-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-5-2-3-7-12(10)14-16-13(17-18-14)11-6-4-8-15-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTXHVXRSFHBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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